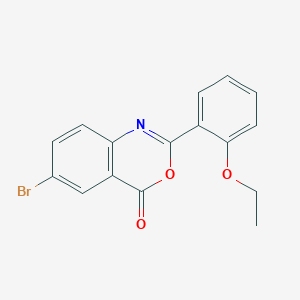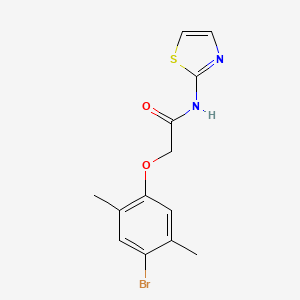
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a benzoxazinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-bromo-4-nitrobenzoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 2-ethoxyaniline with 2-bromo-4-nitrobenzoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate compound undergoes cyclization to form the benzoxazinone core structure. This step is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the ethoxy group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol)
Oxidation: Potassium permanganate, solvents (water, acetone)
Major Products Formed
Substitution: Derivatives with different substituents at the 6th position
Reduction: Amino derivatives
Oxidation: Carboxylic acid derivatives
Applications De Recherche Scientifique
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
6-bromo-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-14-6-4-3-5-11(14)15-18-13-8-7-10(17)9-12(13)16(19)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDNIOQKENOXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-cyanophenyl)acetamide](/img/structure/B3602967.png)
![N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B3602977.png)
![4-{[{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]carbonyl}phenyl acetate](/img/structure/B3602984.png)

![2-(4-chlorophenyl)-N-({[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B3602999.png)
![Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3603000.png)

![{3-[(4-biphenylylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B3603019.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-furamide](/img/structure/B3603027.png)
![2-fluoro-N-{2-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3603042.png)
![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3603048.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B3603052.png)

![N-[4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3603061.png)
